Imidazo[1,2-b]pyridazin-3-ylboronic acid
Description
Imidazo[1,2-b]pyridazin-3-ylboronic acid is a heterocyclic boronic acid derivative featuring a fused imidazole-pyridazine core. This compound is of significant interest in medicinal chemistry due to its utility in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse bioactive molecules. Its boronic acid group facilitates the formation of carbon-carbon bonds, making it a versatile intermediate for drug discovery, particularly in kinase inhibitor development .
Properties
IUPAC Name |
imidazo[1,2-b]pyridazin-3-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-4-8-6-2-1-3-9-10(5)6/h1-4,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDHJKYFGYFZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C2N1N=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of Imidazo[1,2-b]pyridazin-3-ylboronic Acid
General Synthetic Strategy
The synthesis of this compound generally involves two major steps:
- Step 1: Construction of the imidazo[1,2-b]pyridazine core via cyclization of appropriate aminopyridazine precursors with aldehydes or haloaldehydes.
- Step 2: Introduction of the boronic acid functionality through palladium-catalyzed borylation of halogenated intermediates, often using bis(pinacolato)diboron as the boron source.
This approach leverages the regioselective borylation of halogenated heterocycles under mild conditions to achieve high yields and purity.
Detailed Preparation Procedure
Although direct literature specifically on this compound is limited, closely related analogs such as imidazo[1,2-a]pyridine boronic acid derivatives provide a valuable reference framework. The following method is adapted and extrapolated from these related systems, which share similar structural and chemical properties.
Synthesis of Halogenated Imidazo[1,2-b]pyridazine Precursors
- Starting from 2-aminopyridazine derivatives substituted with halogens (e.g., bromine, chlorine, or iodine) at the 3-position.
- Reaction with haloacetaldehydes (e.g., chloroacetaldehyde) under reflux in ethanol or similar solvents to induce cyclization, forming the imidazo[1,2-b]pyridazine ring.
- Typical reaction conditions: reflux for 4–6 hours, monitoring by thin-layer chromatography (TLC).
- Workup involves neutralization with saturated sodium bicarbonate solution, extraction with ethyl acetate, and isolation of the solid product by filtration.
Palladium-Catalyzed Borylation to Form Boronic Acid Derivative
- The halogenated imidazopyridazine is dissolved in an organic solvent such as 1,4-dioxane at 0.3–0.6 M concentration.
- Bis(pinacolato)diboron (1.1–1.5 equivalents) and anhydrous potassium acetate (2.0–3.0 equivalents) are added.
- A palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(dppf)) is introduced at 1–10 mol% loading.
- The reaction mixture is purged with nitrogen and heated at 70–100 °C for 5–20 hours under inert atmosphere.
- Upon completion (monitored by TLC), the mixture is cooled, filtered, and purified by standard methods including solvent extraction, activated carbon treatment for decolorization, and recrystallization or precipitation using solvents like petroleum ether and methyl tert-butyl ether.
Representative Example and Reaction Conditions
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 2-Amino-3-bromopyridazine + chloroacetaldehyde (40% aqueous) in ethanol, reflux 4h | 60–70 | Cyclization to imidazo[1,2-b]pyridazine halide |
| 2 | Halogenated imidazo[1,2-b]pyridazine + bis(pinacolato)diboron + Pd(dppf)Cl2, KOAc, 1,4-dioxane, 80 °C, 16h | 90–95 | Palladium-catalyzed borylation to boronic ester |
Table 1: Typical preparation conditions and yields for this compound derivatives (adapted from related imidazo[1,2-a]pyridine boronic acid syntheses).
Purification and Characterization
- After reaction completion, the crude product is subjected to filtration to remove inorganic salts.
- Decolorization is performed by stirring with activated carbon in methanol at room temperature for 15–20 hours.
- The filtrate is concentrated under reduced pressure.
- The residue is triturated with petroleum ether and methyl tert-butyl ether to induce crystallization.
- Final product is isolated by filtration and drying under vacuum.
Characterization typically involves:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the boronic acid moiety and heterocyclic structure.
- Mass spectrometry (MS) for molecular weight confirmation.
- High-performance liquid chromatography (HPLC) for purity assessment.
Analysis of Preparation Methods
Advantages
- High Yield: The palladium-catalyzed borylation step achieves yields up to 95%, indicating an efficient conversion.
- Mild Conditions: Reactions proceed under relatively mild temperatures (70–100 °C) and inert atmosphere, preserving sensitive functional groups.
- Scalability: The procedures are suitable for scale-up, as demonstrated by multi-gram to kilogram-scale reactions.
- Purification: Use of activated carbon and solvent trituration facilitates removal of impurities and byproducts.
Challenges
- Catalyst Sensitivity: Palladium catalysts require careful handling under inert atmosphere to avoid deactivation.
- Byproduct Formation: Side reactions such as debromination or dehalogenation can occur, necessitating optimization of reaction time and temperature.
- Solvent Use: Organic solvents like 1,4-dioxane and ethyl acetate require proper disposal and handling due to environmental and safety concerns.
Summary Table of Key Reaction Parameters
| Parameter | Range / Typical Value | Impact on Reaction |
|---|---|---|
| Solvent concentration | 0.3–0.6 M | Affects reaction rate and solubility |
| Boron reagent equivalents | 1.1–1.5 eq bis(pinacolato)diboron | Ensures complete borylation |
| Base | Anhydrous potassium acetate (2.0–3.0 eq) | Facilitates transmetalation step |
| Catalyst loading | 1–10 mol% Pd(dppf)Cl2 | Influences reaction efficiency and cost |
| Temperature | 70–100 °C | Balances reaction rate and side reactions |
| Reaction time | 5–20 hours | Ensures full conversion |
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-b]pyridazin-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-b]pyridazine core.
Substitution: Substitution reactions, particularly involving the boronic acid group, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Imidazo[1,2-b]pyridazin-3-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: This compound is used in the development of bioactive molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of imidazo[1,2-b]pyridazin-3-ylboronic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as TAK1 kinase, by binding to the active site and preventing substrate phosphorylation . This inhibition can modulate various signaling pathways, leading to therapeutic effects in diseases such as cancer and inflammatory disorders .
Comparison with Similar Compounds
Thiazolidin-Amide Derivatives
Six imidazo[1,2-b]pyridazine-2-carboxylic acid thiazolidin amides (15a–15f) were synthesized with substituents such as phenyl, hydroxy-phenyl, and methoxy-phenyl groups (Table 1). These modifications influence melting points (118–153°C) and yields (69–76%), demonstrating how substituent polarity and steric effects alter crystallinity and reaction efficiency .
Table 1: Physicochemical Properties of Thiazolidin-Amide Derivatives
| Compound | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 15a | Phenyl | 71 | 150–152 |
| 15b | 2-Hydroxy-phenyl | 69 | 123–125 |
| 15c | 4-Hydroxy-phenyl | 74 | 130–132 |
| 15d | 4-Methyl-phenyl | 76 | 151–153 |
| 15e | 4-Methoxy-phenyl | 70 | 118–120 |
| 15f | 4-Hydroxy-3-methoxy-phenyl | 73 | 133–135 |
Benzamide Derivatives
N-[3-(Imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) and related analogs were designed as VEGFR2 inhibitors. The trifluoromethyl group enhances lipophilicity and binding affinity, achieving 98% yield and potent kinase inhibition (IC₅₀ < 50 nM) .
Carboxylic Acid and Carbonyl Chlorides
Imidazo[1,2-b]pyridazine-2-carboxylic acid (160911-42-2) and its 6-chloro derivative (14714-24-0) serve as intermediates for further derivatization. The carbonyl chloride variant (114040-10-7) is highly reactive, enabling amide bond formation in drug synthesis .
Kinase Inhibition
Table 2: Kinase Inhibition Profiles
| Compound | Target | IC₅₀ (nM) | Selectivity Over Other Kinases |
|---|---|---|---|
| 6b | VEGFR2 | 12 | >100-fold vs. PDGFRα/β, FGFR1/3 |
| CDK Inhibitor* | CDK2/Cyclin E | 220 | Not reported |
Antimicrobial and Anti-inflammatory Activity
Pyridazine derivatives exhibit moderate antimicrobial activity against pathogens like E. coli and S.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Imidazo[1,2-b]pyridazin-3-ylboronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation of pyridazine precursors followed by Suzuki-Miyaura cross-coupling. For example, 6-substituted pyridazin-3-amines can undergo cyclization with α-bromo ketones to form the imidazo[1,2-b]pyridazine core. Boronic acid introduction often employs palladium-catalyzed borylation (e.g., using bis(pinacolato)diboron) under inert conditions . Key parameters include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
- Solvent : 1,4-Dioxane or DMF.
- Temperature : 80–100°C for 6–12 hours.
- Base : Na₂CO₃ or K₂CO₃ for pH control.
Table 1 : Representative Yields Under Varied Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | 1,4-Dioxane | 100 | 63 |
| PdCl₂(dppf) | DMF | 80 | 58 |
Q. How is structural characterization performed for this compound derivatives?
- Methodological Answer : Use a combination of:
- NMR : ¹H/¹³C NMR to confirm boronic acid proton resonance (~δ 8.5–9.5 ppm) and aromatic scaffold integrity.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.
- X-ray Crystallography : For unambiguous confirmation of substituent positioning (e.g., iodine in 3-iodo derivatives) .
Advanced Research Questions
Q. How can computational methods optimize reaction design for this compound derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity. For example:
- Reaction Path Search : Identifies energetically favorable pathways for cyclization or cross-coupling.
- Solvent Effects : COSMO-RS models simulate solvent polarity impacts on reaction efficiency.
- Machine Learning : Trains on existing datasets to predict optimal catalysts or temperatures .
Q. What strategies resolve contradictions in reported biological activities of Imidazo[1,2-b]pyridazine derivatives?
- Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies : Compare bioactivity across derivatives with controlled structural variations (e.g., 6-alkylthio vs. 6-arylthio groups).
- Standardized Assays : Replicate studies under identical conditions (e.g., MIC values for antimicrobial activity).
Table 2 : Antimicrobial Activity of Selected Derivatives
| Derivative | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |
|---|---|---|
| 6-Methylthio analog | 2.5 | 10 |
| 6-Phenylthio analog | 1.2 | 5.8 |
Q. How do stability and storage conditions affect experimental reproducibility?
- Methodological Answer :
- Storage : Store at –20°C under argon to prevent boronic acid oxidation.
- Solubility : Use DMSO for stock solutions; avoid aqueous buffers with pH > 8 to minimize hydrolysis.
- Waste Handling : Segregate halogenated byproducts (e.g., 3-iodo derivatives) for professional disposal .
Q. What experimental designs improve scalability of this compound synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to minimize trial-and-error:
- Factors : Catalyst loading, solvent volume, temperature.
- Response Surface Methodology (RSM) : Maps interactions between variables to maximize yield.
- Continuous Flow Systems : Enhance reproducibility for multi-step reactions (e.g., cyclization followed by borylation) .
Methodological Challenges and Solutions
Q. Why do Suzuki-Miyaura couplings of this compound fail with certain aryl halides?
- Answer : Steric hindrance from bulky aryl halides (e.g., ortho-substituted) or electron-deficient partners reduces catalytic turnover. Solutions:
- Ligand Screening : Use bulky ligands (XPhos) to stabilize Pd intermediates.
- Microwave Irradiation : Accelerates reactions with recalcitrant substrates .
Q. How to mitigate decomposition during biological assays?
- Answer :
- Prodrug Design : Mask the boronic acid as a pinacol ester to enhance stability in physiological pH.
- Encapsulation : Use liposomal carriers to protect the compound from serum esterases .
Data Interpretation and Validation
Q. How to validate off-target effects in kinase inhibition studies?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
